1-Cyclobutyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group at the 4-position
Preparation Methods
The synthesis of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.
Introduction of the cyclobutyl group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Cyclobutyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its interactions with biological systems, including its binding affinity and specificity towards certain proteins or nucleic acids.
Mechanism of Action
The mechanism by which 1-Cyclobutyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group and pyrazole ring provide a rigid framework that can fit into the active sites of enzymes, while the sulfonamide group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazole-4-sulfonamide: This compound has a cyclopropyl group instead of a cyclobutyl group, which may affect its binding affinity and specificity towards certain targets.
1-Cyclobutyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can influence its chemical reactivity and biological activity.
1-Cyclobutyl-1H-pyrazole-4-thiol: This compound has a thiol group instead of a sulfonamide group, which can alter its redox properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of a cyclobutyl group, pyrazole ring, and sulfonamide group, which together confer specific chemical and biological properties that are distinct from those of its analogs.
Properties
IUPAC Name |
1-cyclobutylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPMPJSSDXMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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